molecular formula C12H8ClN B3037719 1-Chloro-9H-carbazole CAS No. 5599-70-2

1-Chloro-9H-carbazole

Cat. No.: B3037719
CAS No.: 5599-70-2
M. Wt: 201.65 g/mol
InChI Key: DBDCPKPHHCECLZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1-Chloro-9H-carbazole primarily targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . Additionally, it has been shown to bind to and activate the enzyme adenosine deaminase , which converts adenosine into inosinic acid .

Mode of Action

The compound interacts with its targets by binding to them and inducing changes in their activity. For instance, it activates adenosine deaminase, leading to the conversion of adenosine into inosinic acid .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the conversion of carbazole into 2-aminobiphenyl-2,3-diol, a process mediated by the targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . Furthermore, it influences the RAS-MAPK pathway, which is associated with antifungal activity , and the p38 mitogen-activated protein kinase signaling pathway, which is linked to anti-inflammatory effects .

Pharmacokinetics

Its molecular weight is 20165 g/mol, and it has a boiling point of 3887 °C

Result of Action

The action of this compound results in various molecular and cellular effects. It has been shown to produce cell lysis by activating adenosine deaminase . Moreover, its interaction with the RAS-MAPK and p38 mitogen-activated protein kinase signaling pathways can lead to antifungal and anti-inflammatory effects, respectively .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of biphenyl-utilizing bacteria can enhance the yield of 9H-carbazol-1-ol, a derivative of 9H-carbazole . .

Preparation Methods

1-Chloro-9H-carbazole can be synthesized through several methods. One common synthetic route involves the chlorination of carbazole. This process typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the carbazole ring .

Industrial production methods often involve the use of palladium-catalyzed reactions. For example, a palladium-catalyzed tandem reaction can be employed to synthesize this compound from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation. This method is efficient and compatible with various functional groups .

Chemical Reactions Analysis

1-Chloro-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Major products formed from these reactions include hydroxylated carbazole derivatives, amine derivatives, and various substituted carbazoles .

Comparison with Similar Compounds

1-Chloro-9H-carbazole can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and suitability for various applications.

Properties

IUPAC Name

1-chloro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCPKPHHCECLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314919
Record name 1-Chloro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-70-2
Record name 1-Chloro-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5599-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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